molecular formula C22H22N4O4 B2554964 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide CAS No. 872856-94-5

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2554964
CAS RN: 872856-94-5
M. Wt: 406.442
InChI Key: CJZYOXYZIUAOHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C23H23N3O4. Its molecular weight is 405.454.

Scientific Research Applications

Morpholine Derivatives

Morpholine derivatives are highlighted for their broad spectrum of pharmacological profiles. These compounds are of significant interest due to their presence in various organic compounds developed for diverse pharmacological activities. Morpholine and pyrans derivatives have been the focus of recent scientific exploration due to their potent pharmacophoric activities, suggesting their potential in drug design and synthesis for various therapeutic purposes (Asif & Imran, 2019).

Indole Derivatives

Indole derivatives, particularly indole-3-carbinol (I3C) and its major derivatives, have shown significant roles in hepatic protection. These compounds, including 3,3'-diindolylmethane (DIM), have demonstrated pleiotropic protective effects on chronic liver injuries, such as viral hepatitis, hepatic steatosis, and hepatocellular carcinoma, through mechanisms involving the regulation of transcriptional factors, alleviation of oxidative stress, and modulation of enzymes related to hepatitis viral replication and metabolism of hepatotoxic substances (Wang et al., 2016).

Pyridine Compounds

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those derived from pyridine, have been extensively studied for their usefulness as synthetic intermediates and their biological importance. These compounds have shown remarkable functionalities in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications, indicating their significant role in organic synthesis, catalysis, and drug development (Li et al., 2019).

Mechanism of Action

This compound has been mentioned in the context of Toll-like receptor 4 (TLR4) inhibitory activity . TLR4 is a potential therapeutic target for the treatment of Mycoplasma pneumoniae pneumonia . This compound might be one of the biologically active ingredients that target the TLR4 receptor pathway .

properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-20(25-8-10-30-11-9-25)15-26-14-18(17-5-1-2-6-19(17)26)21(28)22(29)24-13-16-4-3-7-23-12-16/h1-7,12,14H,8-11,13,15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZYOXYZIUAOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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